![molecular formula C15H9F6NO B070262 4-(三氟甲基)-N-[4-(三氟甲基)苯基]苯甲酰胺 CAS No. 195371-90-5](/img/structure/B70262.png)

4-(三氟甲基)-N-[4-(三氟甲基)苯基]苯甲酰胺

描述

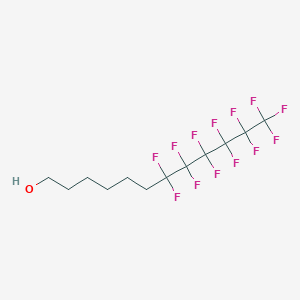

4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a trifluoromethyl substituted benzanilide. It is an organic compound characterized by the presence of the trifluoromethyl group, which imparts unique chemical and physical properties.

Synthesis Analysis

The synthesis of related trifluoromethyl benzanilides involves reactions under controlled conditions. For instance, N-halogeno compounds, including those with trifluoromethyl groups, have been synthesized via direct fluorination processes (Banks & Khazaei, 1990).

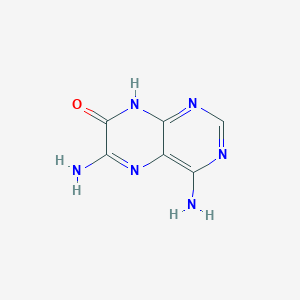

Molecular Structure Analysis

The molecular structure of trifluoromethyl benzanilides, including their crystal structures, has been analyzed using techniques like X-ray diffraction. These studies reveal important aspects such as conformational differences and hydrogen bonding patterns (Panini, Bhandary & Chopra, 2016).

Chemical Reactions and Properties

Trifluoromethyl benzanilides undergo various chemical reactions, influenced by the trifluoromethyl group. They participate in reactions like oxidative C–O coupling under specific conditions (Yu, Ma & Yu, 2012).

Physical Properties Analysis

The physical properties of trifluoromethyl benzanilides, such as melting points and phase transitions, are notable. For example, polymorphism and phase transitions in trifluoromethyl substituted benzanilides have been quantitatively investigated, revealing unique thermal behaviors (Panini, Bhandary & Chopra, 2016).

Chemical Properties Analysis

The presence of trifluoromethyl groups significantly impacts the chemical properties of these compounds. Their reactivity, interaction energies, and molecule–molecule interactions are distinct, as shown in studies involving molecule–molecule interaction energies evaluation by methods like the PIXEL method (Panini, Bhandary & Chopra, 2016).

科学研究应用

有机可溶聚酰亚胺的合成和表征: 一项研究报告了合成新的三氟甲基取代的芳香二胺,包括苯甲酰胺衍生物。这些化合物被用来制备在有机溶剂中具有良好溶解性和稳定性的聚酰亚胺。它们表现出高的玻璃化转变温度和良好的热稳定性,表明在材料科学中的应用 (Liu 等人,2002).

缩聚和嵌段共聚物合成: 另一项研究重点是合成聚(对苯甲酰胺)和含有这种芳纶的嵌段共聚物。研究表明在制备具有受控分子量和低多分散性的聚合物方面具有潜在应用 (Yokozawa 等人,2002).

多晶型性的研究: 对 3-(三氟甲基)-N-[2-(三氟甲基)苯基]苯甲酰胺的研究揭示了其晶体形式中伴随二晶型的发生。这一发现对理解类似有机化合物的晶体结构和相变具有启示 (Panini 等人,2016).

分子内氧化偶联: 一项研究探索了在无金属条件下某些苯甲酰胺的氧化 C-O 偶联。这项研究与有机合成和新反应方法的开发相关 (Yu 等人,2012).

苯甲酰胺的晶体结构: 报道了各种 N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构,为晶体学和材料科学领域做出了贡献 (Suchetan 等人,2016).

新型液晶取向剂: 对源自含三氟甲基芳香二胺(包括苯甲酰胺衍生物)的氟化共聚酰亚胺的研究表明在液晶显示技术中的潜在应用 (Liu 等人,2002).

安全和危害

作用机制

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The trifluoromethylation process, which this compound might be involved in, can affect various biochemical pathways, especially in the context of pharmaceuticals and agrochemicals .

Result of Action

The trifluoromethylation process, which this compound might be involved in, can have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6NO/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-12-7-5-11(6-8-12)15(19,20)21/h1-8H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKUJYIIONKBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380636 | |

| Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

CAS RN |

195371-90-5 | |

| Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

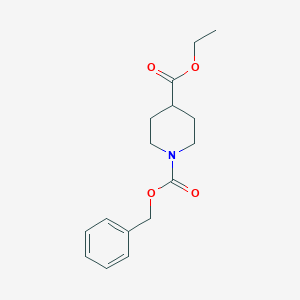

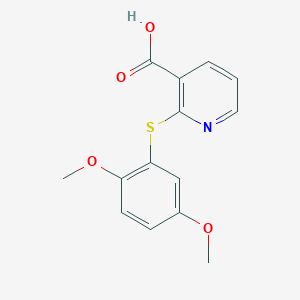

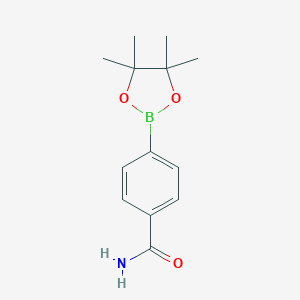

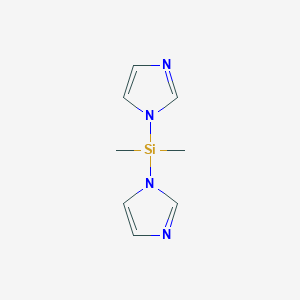

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)